

"CAS number and molecular formula for 5-Bromo-1H-indole"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-1H-indol-6-ol

Cat. No.: B15068498

[Get Quote](#)

5-Bromo-1H-indole: A Technical Guide for Researchers

In-depth technical guide prepared for researchers, scientists, and drug development professionals.

Topic: 5-Bromo-1H-indole CAS Number: 10075-50-0 Molecular Formula: C₈H₆BrN

Core Data Summary

5-Bromo-1H-indole is a halogenated derivative of indole, a prominent heterocyclic compound found in numerous biologically active molecules. The presence of a bromine atom at the C-5 position of the indole ring significantly influences its chemical reactivity and biological properties, making it a valuable building block in medicinal chemistry and organic synthesis.^[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including treatments for migraines like Naratriptan.^[1] The indole core is fundamental to essential biological molecules such as the amino acid tryptophan and the neurotransmitters serotonin and melatonin.^[1]

Physical and Chemical Properties

Property	Value	Reference
CAS Number	10075-50-0	[2]
Molecular Formula	C ₈ H ₆ BrN	[2]
Molecular Weight	196.04 g/mol	[2][3]
Melting Point	90-92 °C	[2][3]
Boiling Point	228.5°C (estimate)	[2]
Appearance	White to light brown powder or chunks	[2]
Solubility	126 mg/L (calculated)	[2]
pKa	16.04 ± 0.30 (Predicted)	[2]
Storage	Keep in dark place, Inert atmosphere, Store in freezer, under -20°C	[2]

Spectroscopic Data

Spectroscopy Type	Key Peaks/Signals
¹ H NMR (CDCl ₃)	δ=7.73 (s, 1H), 7.40 (d, 1H), 7.37 (s, 1H), 7.20 (d, 1H), 6.42 (s, 1H)[4]
IR (KBr)	3414, 1450, 1412, 1315, 1091, 798, 763, 503 cm ⁻¹ [5]
Mass Spectrometry	Major peaks at m/z 195, 197, 116
UV (in MeOH)	λ _{max} at 279, 287, and 296 nm[2]

Synthesis and Purification Protocols

The synthesis of 5-Bromo-1H-indole can be achieved through various methods. A common approach involves the protection of the indole's C2 and C3 positions, followed by bromination and subsequent deprotection.

Experimental Protocol: Multi-step Synthesis from Indole

This protocol is adapted from a procedure involving the formation of sodium indoline-2-sulfonate.[5]

Step 1: Preparation of Sodium Indoline-2-Sulfonate (Intermediate I)

- Dissolve 50g of indole in 100 mL of ethanol.
- Add this solution to a prepared solution of 100g of sodium bisulfite in 300 mL of water.
- Stir the mixture overnight.
- Collect the resulting light tan solid via vacuum filtration.
- Wash the solid with ether and dry to yield Intermediate I.

Step 2: Preparation of Sodium 1-Acetylintoline-2-Sulfonate (Intermediate II)

- Suspend 30g of sodium bisulfite in 300 mL of acetic anhydride.
- Add 30g of Intermediate I to the suspension.
- Stir the mixture at 70°C for 1 hour using an overhead stirrer.
- Add an additional 100 mL of acetic anhydride to facilitate stirring as a voluminous white solid forms.
- Increase the temperature to 90°C and stir for 2 hours.
- Cool the suspension to room temperature.
- Filter the solid and wash with acetic anhydride, followed by ether. The crude, damp solid (Intermediate II) is used directly in the next step.

Step 3: Synthesis of 5-Bromo-1H-indole

- Dissolve all of Intermediate II from the previous step in 150 mL of water at 0-5°C.

- To this clear yellow solution, add 40g of Bromine dropwise with stirring, maintaining the temperature below 5°C.
- Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.
- Add a solution of ~10g of sodium bisulfite in 30 mL of water to quench excess bromine.
- Adjust the solution to a neutral pH using 40% NaOH, keeping the temperature below 30°C.
- Stir the solution overnight (~12 hours) at 50°C.
- Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C.
- Collect the light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry.

Purification Protocol

- Recrystallization: Recrystallize the crude 5-Bromo-1H-indole from a mixture of ethanol and water to yield a beige solid.[\[5\]](#)
- Steam Distillation: For higher purity, the compound can be purified by steam distillation from a faintly alkaline solution. Cool the aqueous distillate, collect the solid, and dry it in a vacuum desiccator over P₂O₅.[\[2\]](#)

Biological Activity and Applications in Drug Development

5-Bromo-1H-indole and its derivatives are of significant interest in drug discovery due to their wide range of biological activities. The indole scaffold is a "privileged structure" in medicinal chemistry, and halogenation can enhance biological potency.[\[1\]](#)

Derivatives of 5-bromoindole have been investigated for:

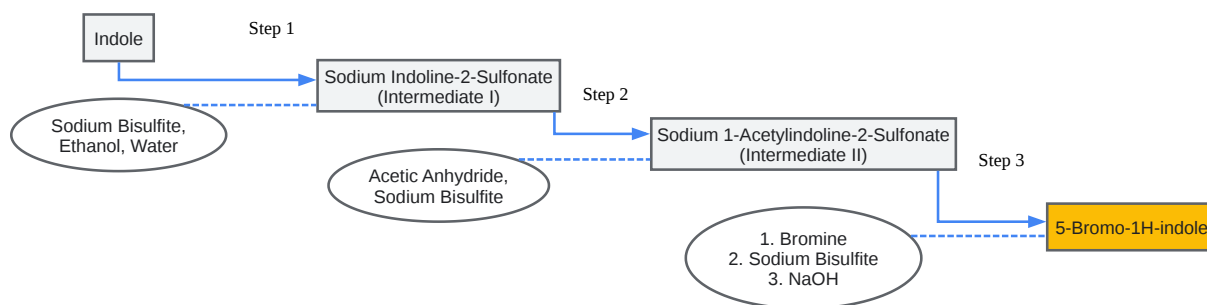
- Anticancer Activity: Indole derivatives have been shown to exhibit anticancer properties by disrupting cancer cell proliferation, expansion, and invasion. Some novel 5-bromoindole-2-

carboxylic acid derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

- **Anti-inflammatory and Antimicrobial Activity:** Halogenated indoles are investigated for their anti-inflammatory, antifungal, and antibacterial properties.^[1]
- **Signaling Pathway Modulation:** Indole compounds, such as Indole-3-carbinol (I3C) and its derivatives, are known to modulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR and NF- κ B pathways, which are crucial in cancer progression. This modulation can inhibit invasion, angiogenesis, and reverse the epithelial-to-mesenchymal transition (EMT) phenotype.

Visualizations

Synthesis Workflow



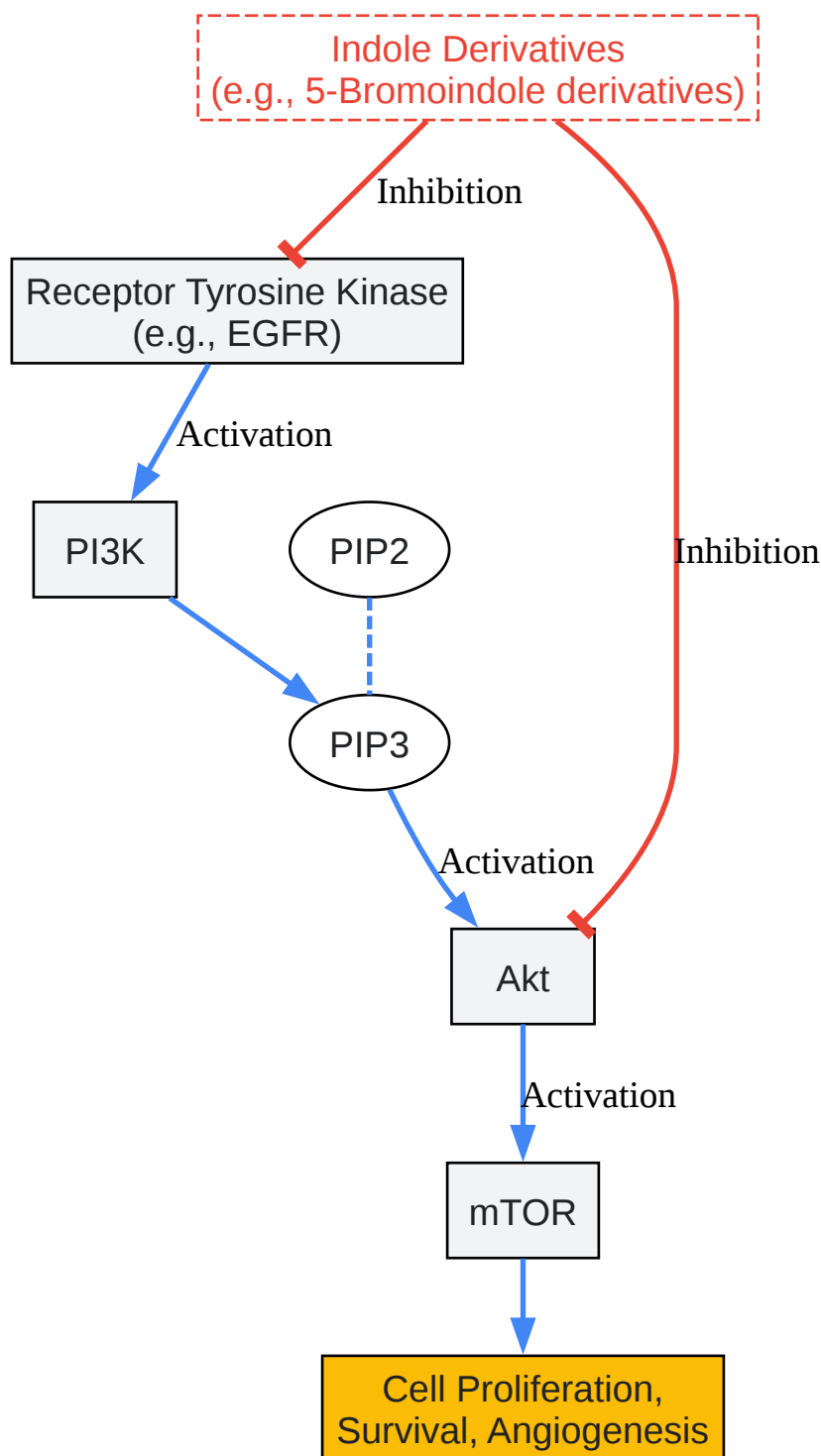
[Click to download full resolution via product page](#)

Caption: Multi-step synthesis workflow for 5-Bromo-1H-indole from indole.

Signaling Pathway Modulation by Indole Derivatives

Many indole derivatives exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central

regulator of these processes and is often dysregulated in cancer. Indole compounds have been shown to inhibit this pathway.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN105622481A - Process for efficient synthesis of 5-bromoindole - Google Patents [patents.google.com]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-Bromo Indole [designer-drug.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["CAS number and molecular formula for 5-Bromo-1H-indole"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15068498#cas-number-and-molecular-formula-for-5-bromo-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com